molecular formula C9H16N2O2 B12828686 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one CAS No. 583823-98-7

1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one

Katalognummer: B12828686
CAS-Nummer: 583823-98-7
Molekulargewicht: 184.24 g/mol
InChI-Schlüssel: JCSNGQSCTDCKSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one is a heterocyclic compound with a unique structure that includes an imidazolidinone ring substituted with acetyl and tetramethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazolidinones.

Wissenschaftliche Forschungsanwendungen

1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

    1,2,4,5-Tetramethylimidazole: This compound shares a similar imidazole ring structure but lacks the acetyl group.

    1-Acetylimidazole: This compound has an acetyl group but lacks the tetramethyl substitution.

Uniqueness: 1-Acetyl-4,4,5,5-tetramethylimidazolidin-2-one is unique due to its specific combination of acetyl and tetramethyl substitutions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

CAS-Nummer

583823-98-7

Molekularformel

C9H16N2O2

Molekulargewicht

184.24 g/mol

IUPAC-Name

1-acetyl-4,4,5,5-tetramethylimidazolidin-2-one

InChI

InChI=1S/C9H16N2O2/c1-6(12)11-7(13)10-8(2,3)9(11,4)5/h1-5H3,(H,10,13)

InChI-Schlüssel

JCSNGQSCTDCKSO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C(=O)NC(C1(C)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.